N'-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond. These compounds are known for their versatility in forming stable complexes with transition metals and have significant applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide can be synthesized by the condensation reaction between 3-methylbenzaldehyde and pyridine-2-carbohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours . The general reaction scheme is as follows:
3-methylbenzaldehyde+pyridine-2-carbohydrazide→N’-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the hydrazone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted hydrazone derivatives.
Scientific Research Applications
N’-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can inhibit the activity of certain enzymes by blocking their active sites, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]pyridine-2-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-methylphenyl)methylidene]pyridine-2-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s ability to form complexes with metal ions and its overall stability .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O/c1-11-5-4-6-12(9-11)10-16-17-14(18)13-7-2-3-8-15-13/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
FQHZGHDGPLQFAM-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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